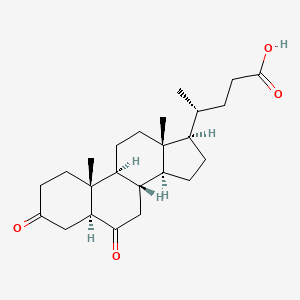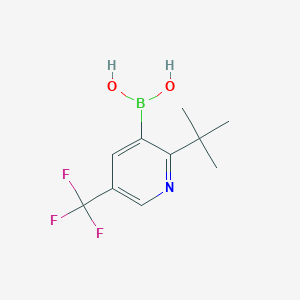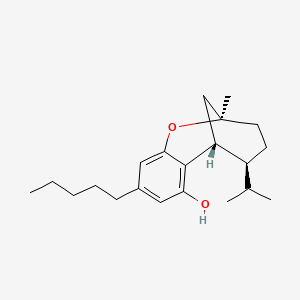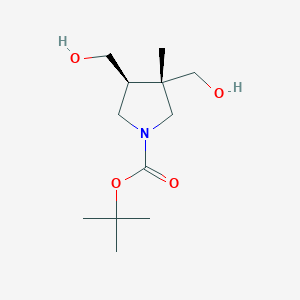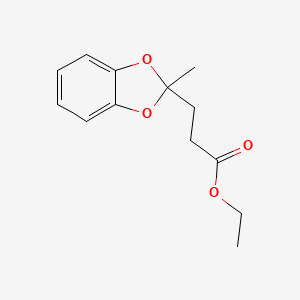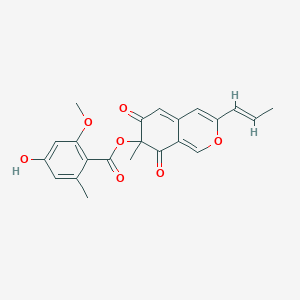
2''-O-Methylmitorubrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’'-O-Methylmitorubrin is a naturally occurring compound belonging to the class of azaphilone pigments. These pigments are secondary metabolites produced by fungi, particularly those in the genus Penicillium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’'-O-Methylmitorubrin typically involves the isolation of the compound from fungal cultures. The process includes culturing specific strains of Penicillium under controlled conditions, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of 2’'-O-Methylmitorubrin is less common due to the complexity of its synthesis. advancements in biotechnological methods and fermentation processes may pave the way for large-scale production in the future .
Analyse Des Réactions Chimiques
Types of Reactions: 2’'-O-Methylmitorubrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve halogens or other functional groups under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of 2’'-O-Methylmitorubrin, which may exhibit enhanced or altered biological activities .
Applications De Recherche Scientifique
2’'-O-Methylmitorubrin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’'-O-Methylmitorubrin involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Mitorubrinol: A closely related compound with similar chemical structure and properties.
Mitorubrinol Acetate: Another derivative with distinct biological activities.
Uniqueness: 2’‘-O-Methylmitorubrin stands out due to its unique methylation at the 2’’ position, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C22H20O7 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
[7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C22H20O7/c1-5-6-15-8-13-9-18(24)22(3,20(25)16(13)11-28-15)29-21(26)19-12(2)7-14(23)10-17(19)27-4/h5-11,23H,1-4H3/b6-5+ |
Clé InChI |
VRWFEVIVOZKBJA-AATRIKPKSA-N |
SMILES isomérique |
C/C=C/C1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)OC |
SMILES canonique |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


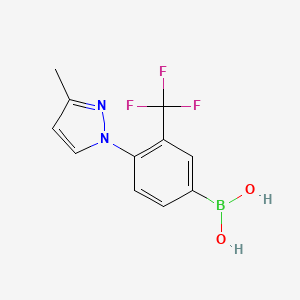
![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
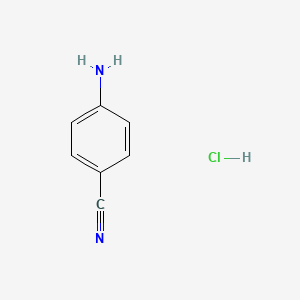
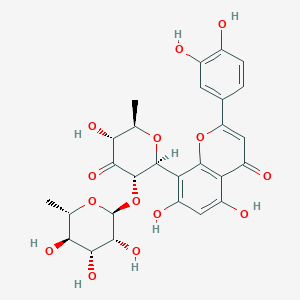
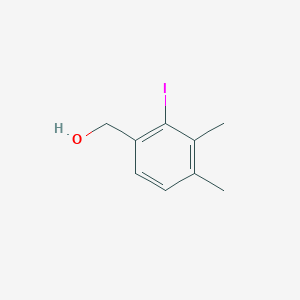
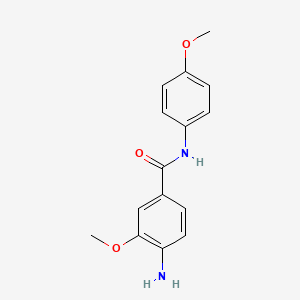
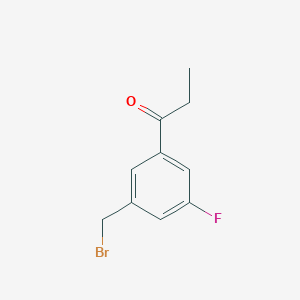
![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)

